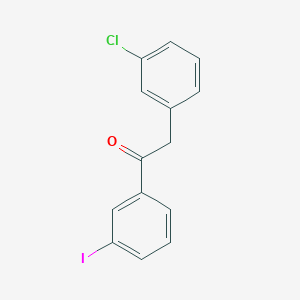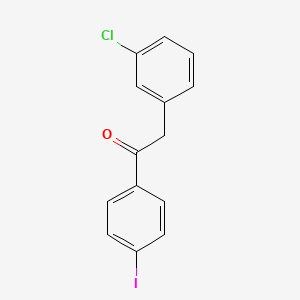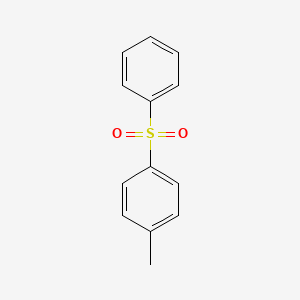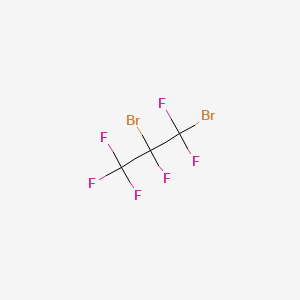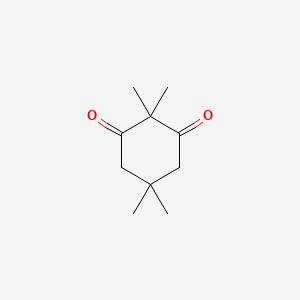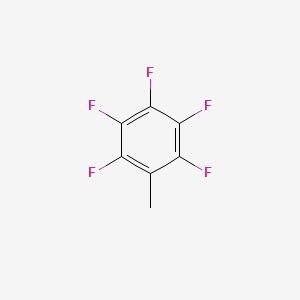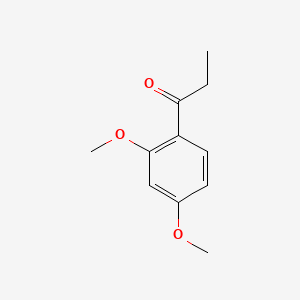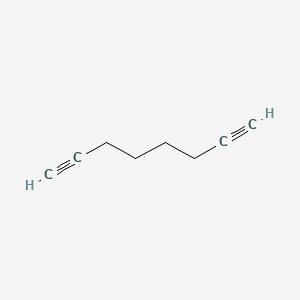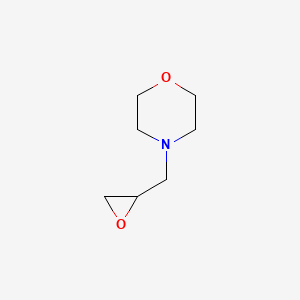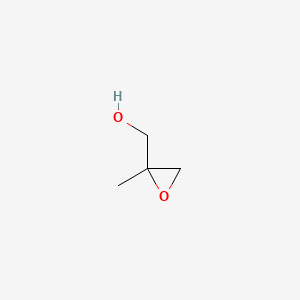
2-(4-Chlorophenyl)-3-(furan-2-yl)propanoic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(4-Chlorophenyl)-3-(furan-2-yl)propanoic acid is an organic compound that features a chlorinated phenyl ring and a furan ring attached to a propanoic acid backbone
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 2-(4-Chlorophenyl)-3-(furan-2-yl)propanoic acid typically involves the following steps:
Friedel-Crafts Acylation: The initial step involves the acylation of furan with a suitable acyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride.
Grignard Reaction: The intermediate product is then subjected to a Grignard reaction with 4-chlorobenzyl magnesium chloride to form the desired compound.
Hydrolysis: The final step involves hydrolysis of the intermediate to yield this compound.
Industrial Production Methods: Industrial production methods for this compound may involve similar steps but are optimized for large-scale synthesis. This includes the use of continuous flow reactors and automated systems to ensure high yield and purity.
Types of Reactions:
Oxidation: The furan ring can undergo oxidation reactions to form various furan derivatives.
Reduction: The chlorophenyl group can be reduced under specific conditions to form the corresponding phenyl derivative.
Substitution: The chlorine atom on the phenyl ring can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide.
Reduction: Reagents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst.
Substitution: Reagents such as sodium methoxide or potassium tert-butoxide.
Major Products:
Oxidation: Various furan derivatives.
Reduction: Phenyl derivatives.
Substitution: Substituted phenyl derivatives.
科学的研究の応用
2-(4-Chlorophenyl)-3-(furan-2-yl)propanoic acid has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with biological molecules.
Medicine: Investigated for its potential use in drug development, particularly for its anti-inflammatory and analgesic properties.
Industry: Used in the production of various chemical products and materials.
作用機序
The mechanism of action of 2-(4-Chlorophenyl)-3-(furan-2-yl)propanoic acid involves its interaction with specific molecular targets and pathways. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved.
類似化合物との比較
- 2-(4-Bromophenyl)-3-(furan-2-yl)propanoic acid
- 2-(4-Methylphenyl)-3-(furan-2-yl)propanoic acid
- 2-(4-Nitrophenyl)-3-(furan-2-yl)propanoic acid
Comparison:
- 2-(4-Chlorophenyl)-3-(furan-2-yl)propanoic acid is unique due to the presence of the chlorine atom, which can influence its reactivity and biological activity.
- 2-(4-Bromophenyl)-3-(furan-2-yl)propanoic acid has a bromine atom, which may result in different reactivity and properties compared to the chlorine derivative.
- 2-(4-Methylphenyl)-3-(furan-2-yl)propanoic acid has a methyl group, which can affect its steric and electronic properties.
- 2-(4-Nitrophenyl)-3-(furan-2-yl)propanoic acid contains a nitro group, which can significantly alter its reactivity and potential applications.
特性
IUPAC Name |
2-(4-chlorophenyl)-3-(furan-2-yl)propanoic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11ClO3/c14-10-5-3-9(4-6-10)12(13(15)16)8-11-2-1-7-17-11/h1-7,12H,8H2,(H,15,16) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DABUAUJNVONJSH-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=COC(=C1)CC(C2=CC=C(C=C2)Cl)C(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11ClO3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80956096 |
Source


|
| Record name | 2-(4-Chlorophenyl)-3-(furan-2-yl)propanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80956096 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
250.68 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
3459-56-1 |
Source


|
| Record name | Propionic acid, alpha-(p-chlorophenyl)-beta-(2-furyl)- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003459561 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2-(4-Chlorophenyl)-3-(furan-2-yl)propanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80956096 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
